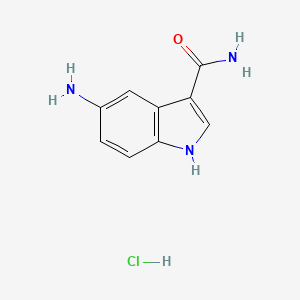

3-(氨基羰基)-1H-吲哚-5-胺盐酸盐

描述

The compound 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride is a derivative of indole, which is a structure of interest in medicinal chemistry due to its presence in many biologically active molecules. The indole core can be functionalized at various positions to yield compounds with diverse biological activities. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related indole derivatives and their synthesis, which can provide insights into the chemistry of similar compounds.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and regioselective reactions. Paper describes a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to the compound of interest. The key steps include iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation. These methods could potentially be adapted for the synthesis of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. Paper discusses the synthesis and crystal structure of a different indole derivative, providing details such as the orthorhombic crystal system and space group, as well as the molecular dimensions. While this paper does not directly address the compound , it highlights the importance of crystallography in determining the precise three-dimensional arrangement of atoms in indole derivatives, which is essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions due to the reactivity of their functional groups. Paper explores the synthesis of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, which, like the compound of interest, contain an aminocarbonyl group. The study describes a three-component reaction involving aroylpyruvic acid methyl ester, aromatic aldehydes, and glycinamide hydrochloride. The reactivity of the aminocarbonyl group is also demonstrated in reactions with hydrazine hydrate, leading to the formation of pyrrolopyrazole derivatives. These findings suggest that 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride could similarly undergo reactions with binucleophiles to yield novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride, they do provide insights into related compounds. For example, paper mentions the existence of compounds in the enol form, as evidenced by spectroscopic data and reactivity tests. Such information is valuable for predicting the behavior of the compound of interest in various environments, its solubility, stability, and potential interactions with other molecules.

科学研究应用

杂环衍生物的合成

3-(氨基羰基)-1H-吲哚-5-胺盐酸盐可用作合成多种具有潜在抗菌活性的杂环化合物的原料。例如,它的衍生物已被用来制备新的含吲哚的 1,2,3-三唑、吡唑和吡唑并[1,5-a]嘧啶衍生物,对各种细菌和酵母菌株表现出很强的抗菌活性。这突出了它在开发新型抗菌剂中的作用 (Behbehani 等,2011)。

氨基羰基化反应的进展

该化合物在推进氨基羰基化反应(一类对构建复杂分子至关重要的化学反应)中也至关重要。研究表明,使用新型 N-[(苯磺酰基)氧基]酰胺作为亲电氮试剂,可以在 C3 位选择性地对 1H-吲哚进行 C-H 酰胺化,从而形成具有重要生物学意义的 3-氨基吲哚 (Ortiz 等,2017)。

环保的合成方法

此外,该化合物的衍生物促进了生态兼容合成策略的发展。例如,盐酸硫胺素已被用于催化通过多组分反应一步合成 2-氨基-6-(1H-吲哚-3-基)-4-芳基吡啶-3,5-二腈,强调了更绿色、更高效的合成方法在创建复杂分子中的重要性 (Fatma 等,2014)。

荧光应用和传感

此外,由 3-(氨基羰基)-1H-吲哚-5-胺盐酸盐合成的衍生物已因其荧光性质而被探索。某些合成的 5-羟基苯并[g]吲哚表现出荧光活性,并已证明对 Fe(III) 离子具有出色的“关闭”传感,表明在化学传感和荧光显微镜中的潜在应用 (Maity 等,2015)。

对药物化学的贡献

该化学物质是药物化学的基石,可以合成具有显着抗肿瘤活性的化合物。它在 3,4-亚甲二氧基-5,4'-二甲氧基-3'-氨基-Z-二苯乙烯和衍生的氨基酸酰胺等复杂分子的合成中的应用展示了其在针对各种癌细胞系创建有效抑制剂中的作用,突出了其对新癌症疗法开发的贡献 (Pettit 等,2003)。

安全和危害

未来方向

属性

IUPAC Name |

5-amino-1H-indole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13;/h1-4,12H,10H2,(H2,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGFMKAKROLCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640487 | |

| Record name | 5-Amino-1H-indole-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride | |

CAS RN |

306936-36-7 | |

| Record name | 1H-Indole-3-carboxamide, 5-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1H-indole-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)

![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)